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Compound of Interest

Compound Name: [SER140]-PLP(139-151)

Cat. No.: B612781

Introduction

[SER140]-PLP(139-151) is a synthetic peptide analogue of a fragment of the human myelin
proteolipid protein (PLP). The native sequence, PLP(139-151), is known to be highly
immunogenic and is frequently used to induce Experimental Autoimmune Encephalomyelitis
(EAE) in mice, which serves as a model for multiple sclerosis.[1][2][3] The [SER140]
designation indicates a substitution of the native cysteine at position 140 with a serine. This
document outlines the detailed protocol for the chemical synthesis of the peptide backbone
HSLGKWLGHPDKEF, its subsequent conjugation with Pyridoxal 5'-phosphate (PLP) at the N-
terminus, and the purification and characterization of the final product.

The synthesis of the peptide backbone is achieved through Fmoc-based solid-phase peptide
synthesis (SPPS).[4][5] Following the assembly of the peptide chain, Pyridoxal 5'-phosphate is
conjugated to the N-terminal amino group. This involves the formation of a Schiff base between
the aldehyde group of pyridoxal and the primary amine of the peptide, followed by a selective
reduction.[6] The final product is then purified by reversed-phase high-performance liquid
chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[7][8][9]

Materials and Reagents
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Reagent

Supplier Purpose

Solid support for peptide

Rink Amide MBHA Resin Various
synthesis

Fmoc-L-His(Trt)-OH Various Protected amino acid
Fmoc-L-Ser(tBu)-OH Various Protected amino acid
Fmoc-L-Leu-OH Various Protected amino acid
Fmoc-Gly-OH Various Protected amino acid
Fmoc-L-Lys(Boc)-OH Various Protected amino acid
Fmoc-L-Trp(Boc)-OH Various Protected amino acid
Fmoc-L-His(Trt)-OH Various Protected amino acid
Fmoc-L-Pro-OH Various Protected amino acid
Fmoc-L-Asp(OtBu)-OH Various Protected amino acid
Fmoc-L-Phe-OH Various Protected amino acid
N,N-Dimethylformamide (DMF)  Various Solvent
Dichloromethane (DCM) Various Solvent
Piperidine Various Fmoc deprotection
HCTU Various Coupling reagent
N,N-Diisopropylethylamine ) . .
(DIPEA) Various Base for coupling reaction
Trifluoroacetic acid (TFA) Various Cleavage from resin
Triisopropylsilane (TIS) Various Scavenger
Dithiothreitol (DTT) Various Scavenger
Pyridoxal 5'-phosphate (PLP) Various Conjugation moiety
Sodium cyanoborohydride ] )

Various Reducing agent

(NaBH3CN)
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Acetonitrile (ACN) Various HPLC solvent

Water (HPLC grade) Various HPLC solvent

Experimental Protocols

This protocol is based on the Fmoc/tBu strategy for solid-phase peptide synthesis.[10]
1.1. Resin Swelling:

o Swell the Rink Amide MBHA resin in DMF for 30 minutes.

e Wash the resin with DMF (3 times).

1.2. Fmoc Deprotection:

o Treat the resin with 20% piperidine in DMF for 5 minutes.

» Repeat the treatment with 20% piperidine in DMF for 15 minutes.

e Wash the resin with DMF (5 times) and DCM (3 times).

1.3. Amino Acid Coupling:

Dissolve the Fmoc-protected amino acid (4 equivalents) and HCTU (3.9 equivalents) in DMF.

Add DIPEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.

Add the activated amino acid solution to the resin and shake for 2 hours.

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is
positive, repeat the coupling step.

Wash the resin with DMF (3 times) and DCM (3 times).

1.4. Chain Elongation:
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» Repeat steps 1.2 and 1.3 for each amino acid in the sequence H-His(Trt)-Ser(tBu)-Leu-Gly-
Lys(Boc)-Trp(Boc)-Leu-Gly-His(Trt)-Pro-Asp(OtBu)-Lys(Boc)-Phe-Resin.

1.5. Peptide Cleavage and Deprotection:

» After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the
resin with DCM and dry under vacuum.

e Prepare a cleavage cocktail of 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% DTT.
o Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
« Filter the resin and collect the filtrate.

o Precipitate the crude peptide by adding cold diethyl ether.

o Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
e Dry the crude peptide pellet under vacuum.

This protocol is adapted from methods for N-terminal peptide modification.[6][11]

2.1. Schiff Base Formation:

Dissolve the crude peptide in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).

Prepare a fresh solution of Pyridoxal 5'-phosphate (PLP) in the same buffer.

Add the PLP solution to the peptide solution in a 1.5 to 2-fold molar excess.

Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring. The
formation of the Schiff base can be monitored by a color change to yellow.

2.2. Reduction of the Schiff Base:

e Add sodium cyanoborohydride (NaBH3CN) to the reaction mixture in a 5 to 10-fold molar
excess over the peptide.

o Let the reduction reaction proceed overnight at room temperature.
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The purification of synthetic peptides is typically achieved using reversed-phase high-
performance liquid chromatography (RP-HPLC).[7][9][12]

3.1. Sample Preparation:

e Dissolve the crude [SER140]-PLP(139-151) peptide in a minimal amount of a suitable
solvent (e.g., 5% ACN in water with 0.1% TFA).

« Filter the solution through a 0.45 pm filter before injection.

3.2. HPLC Conditions:

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 um particle size).
e Mobile Phase A: 0.1% TFA in water.
o Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

o Gradient: A linear gradient from 5% to 65% B over 60 minutes is a good starting point. The
optimal gradient may need to be determined empirically.

» Flow Rate: 4 mL/min.

» Detection: UV absorbance at 220 nm and 280 nm.

3.3. Fraction Collection and Analysis:

o Collect fractions corresponding to the major peak.

e Analyze the purity of the collected fractions by analytical RP-HPLC.

e Pool the pure fractions and lyophilize to obtain the final product as a white powder.
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HPLC Purification Parameters Value

Column Type C18 Reversed-Phase
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Typical Gradient 5-65% B over 60 minutes
Flow Rate 4 mL/min

Detection Wavelengths 220 nm, 280 nm

The identity of the purified peptide is confirmed by determining its molecular weight using mass
spectrometry.

4.1. Sample Preparation:

» Dissolve a small amount of the lyophilized peptide in a 50:50 mixture of water and
acetonitrile with 0.1% formic acid.

4.2. Mass Spectrometry Analysis:
e Analyze the sample using Electrospray lonization Mass Spectrometry (ESI-MS).

o Compare the observed molecular weight with the calculated theoretical molecular weight.

Calculated Molecular Weight

Peptide Sequence _ _
(Monoisotopic)
[SER140]-PLP(139-151) (PLP)-HSLGKWLGHPDKF ~1752.8 g/mol
Visualizations
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Fig 1. Overall experimental workflow for the synthesis of [SER140]-PLP(139-151).
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Fig 2. Signaling pathway for N-terminal PLP conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
[SER140]-PLP(139-151)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612781#how-to-synthesize-ser140-plp-139-151-
peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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